Acetonitrile, (dodecylsulfonyl)-
Description
Acetonitrile (CH₃CN) is a polar aprotic solvent widely used in organic synthesis, including the epoxidation of allylic compounds. Its high dielectric constant, low viscosity, and ability to dissolve both organic and inorganic reactants make it a preferred medium for reactions involving hydrogen peroxide (H₂O₂) and titanium-based catalysts like Ti-SBA-15 . In epoxidation, acetonitrile facilitates the formation of epoxides (e.g., glycidol, 2-methylglycidol) but often leads to by-products such as diallyl ether and allyl-glycidyl ether due to etherification side reactions . Studies highlight its role in optimizing reaction parameters like catalyst loading, temperature, and molar ratios, though its environmental and economic drawbacks (e.g., solvent recovery costs) have prompted comparisons with aqueous systems .
Properties
CAS No. |
52821-30-4 |
|---|---|
Molecular Formula |
C14H27NO2S |
Molecular Weight |
273.44 g/mol |
IUPAC Name |
2-dodecylsulfonylacetonitrile |
InChI |
InChI=1S/C14H27NO2S/c1-2-3-4-5-6-7-8-9-10-11-13-18(16,17)14-12-15/h2-11,13-14H2,1H3 |
InChI Key |
BHYJQQBWODSXQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)CC#N |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
One of the significant applications of acetonitrile, (dodecylsulfonyl)- is in the development of antimicrobial agents. Research has shown that compounds with dodecylsulfonyl groups exhibit potent antibacterial properties. For instance, studies have demonstrated that quaternary ammonium iodide salts derived from dodecylsulfonyl compounds have minimum inhibitory concentrations (MIC) as low as 8 μM against Staphylococcus aureus and 16 μM against Escherichia coli .
Table 1: Antimicrobial Efficacy of Dodecylsulfonyl Compounds
| Compound Type | MIC against S. aureus (μM) | MIC against E. coli (μM) |
|---|---|---|
| Quaternary Ammonium Iodide | 8 | 16 |
| Peptidomimetic | 32 | 32 |
The presence of the dodecylsulfonyl group enhances the hydrophobicity of these compounds, which is crucial for their interaction with bacterial membranes, leading to effective disruption and inhibition of biofilm formation .
Membrane Technology
Acetonitrile, (dodecylsulfonyl)- is also utilized in membrane technology, particularly in the fabrication of highly permeable membranes for filtration processes such as nanofiltration and reverse osmosis. The compound serves as a chemical additive that improves water permeability while maintaining selectivity for solutes .
Case Study: Membrane Performance Enhancement
A study on the use of dodecylsulfonyl-based additives in membrane fabrication revealed that membranes treated with these additives exhibited a significant increase in water flux under low-energy conditions. This enhancement is attributed to the structural modifications induced by the dodecylsulfonyl group, which increases pore size and hydrophilicity .
Solvent Properties
In addition to its biological applications, acetonitrile, (dodecylsulfonyl)- is recognized for its solvent properties in various chemical reactions. It is soluble in common organic solvents such as acetone and chloroform, making it suitable for use in organic synthesis and extraction processes .
Table 2: Solubility Characteristics
| Solvent | Solubility |
|---|---|
| Acetone | Soluble |
| Chloroform | Soluble |
| Methanol | Soluble |
The ability to dissolve a wide range of organic compounds makes acetonitrile, (dodecylsulfonyl)- valuable in laboratory settings for synthesizing complex molecules and extracting active ingredients from natural sources.
Comparison with Similar Compounds
Comparison with Aqueous Medium
Catalyst Content and By-product Formation
- Acetonitrile : Higher catalyst content (3–5 wt%) increases allylic compound conversion (e.g., 60–87 mol% for allyl alcohol (AA)) and H₂O₂ efficiency (up to 100 mol%) but reduces epoxide selectivity due to ether by-products. For example, at 4–5 wt% catalyst, glycidol selectivity drops to ~60 mol% .
- Aqueous Medium: No ether by-products form, even at elevated catalyst content. Selectivity for 2-methylglycidol remains stable (35–40 mol%), and AA conversion reaches 38 mol% at 3 wt% catalyst .
Reaction Temperature and Time
- Acetonitrile : Optimal temperatures range between 40–60°C. For AA, glycidol selectivity peaks at 73 mol% (40°C) but declines at higher temperatures due to H₂O₂ decomposition . Reaction times extend up to 2 hours for methallyl alcohol (MAA), with prolonged durations reducing H₂O₂ efficiency .

- Aqueous Medium : Milder conditions (20–40°C) suffice, reducing energy consumption. MAA epoxidation achieves 41 mol% selectivity at 40°C, comparable to acetonitrile, but with shorter reaction times (0.5–2 hours) .
Molar Ratio of Reactants
- Acetonitrile : Higher molar ratios (allylic compound/H₂O₂) improve epoxide selectivity (e.g., 73 mol% for AA at a 1:1 ratio) but reduce substrate conversion due to excess H₂O₂ decomposition .
- Aqueous Medium : Equimolar ratios maximize selectivity (41 mol% for MAA) and H₂O₂ efficiency (100 mol% for AA), avoiding etherification even at higher ratios .
Efficiency of Hydrogen Peroxide (H₂O₂)
- Acetonitrile : H₂O₂ efficiency reaches 100 mol% at 3–5 wt% catalyst but declines at lower catalyst content due to incomplete decomposition .
- Aqueous Medium : Efficiency is lower (12–14 mol% for MAA) but stable across temperatures, with over 80% H₂O₂ remaining undecomposed, reducing raw material waste .
Environmental and Economic Considerations
- Acetonitrile : Requires energy-intensive recovery (40 wt% for acetonitrile, 80 wt% for AA), increasing operational costs. Its volatility (boiling point: 82°C) and toxicity (R11, R20/21/22 hazards) raise safety concerns .
- Aqueous Medium: Eliminates solvent recovery, cuts costs by ~30%, and aligns with green chemistry principles. Water’s non-flammability and non-toxicity enhance process safety .
Preparation Methods
Reaction Mechanism
This method involves the displacement of a chlorine atom in chloroacetonitrile () by sodium dodecylsulfinate () in a polar aprotic solvent. The reaction proceeds via an mechanism, where the sulfinate ion attacks the electrophilic methyl carbon bound to the nitrile group.
Experimental Protocol
-
Reactants :
-
Chloroacetonitrile (1.0 equiv)
-
Sodium dodecylsulfinate (1.2 equiv)
-
Solvent: -Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Temperature: 80–100°C
-
Duration: 12–24 hours
-
-
Workup :
-
The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.
-
The organic layer is dried over magnesium sulfate and concentrated under reduced pressure.
-
Purification via column chromatography yields the product.
-
Data Table
| Parameter | Value |
|---|---|
| Yield | 70–75% |
| Purity (HPLC) | ≥95% |
| Reaction Scale | 10 mmol |
| Solvent Volume | 50 mL per 10 mmol |
Advantages : High regioselectivity and compatibility with scalable synthesis.
Limitations : Requires anhydrous conditions and prolonged reaction times.
Oxidation of Dodecylsulfanylmethylacetonitrile
Reaction Mechanism
The sulfide precursor is synthesized via nucleophilic substitution of chloroacetonitrile with dodecylthiol. Subsequent oxidation with hydrogen peroxide () converts the sulfide to the sulfone.
Experimental Protocol
-
Sulfide Synthesis :
-
Chloroacetonitrile (1.0 equiv) and dodecylthiol (1.1 equiv) are stirred in ethanol with potassium hydroxide (1.5 equiv) at 25°C for 6 hours.
-
The product is isolated via filtration.
-
-
Oxidation :
-
The sulfide (1.0 equiv) is dissolved in acetic acid.
-
30% (2.0 equiv) is added dropwise at 50°C for 6 hours.
-
The mixture is quenched with water, and the product is extracted with dichloromethane.
-
Data Table
| Parameter | Value |
|---|---|
| Yield (Sulfide) | 85% |
| Yield (Sulfone) | 90% |
| Oxidation Time | 6 hours |
| Purity (NMR) | ≥98% |
Advantages : High yields and straightforward oxidation step.
Limitations : Requires handling malodorous thiols and strong oxidizing agents.
Direct Sulfonation of Acetonitrile Using Dodecylsulfonyl Chloride
Reaction Mechanism
Deprotonation of acetonitrile () with a strong base (e.g., lithium diisopropylamide, LDA) generates a nitrile-stabilized carbanion, which reacts with dodecylsulfonyl chloride () to form the sulfone.
Experimental Protocol
-
Deprotonation :
-
Acetonitrile (1.0 equiv) is added to LDA (1.1 equiv) in tetrahydrofuran (THF) at −78°C.
-
The mixture is stirred for 30 minutes.
-
-
Sulfonylation :
-
Dodecylsulfonyl chloride (1.05 equiv) in THF is added dropwise.
-
The reaction is warmed to 25°C and stirred for 12 hours.
-
-
Workup :
-
The mixture is quenched with ammonium chloride, extracted with ethyl acetate, and purified via recrystallization.
-
Data Table
| Parameter | Value |
|---|---|
| Yield | 60–65% |
| Base | LDA |
| Temperature | −78°C to 25°C |
| Solvent | THF |
Advantages : Avoids pre-functionalized intermediates.
Limitations : Low-temperature requirements and sensitivity to moisture.
Comparative Analysis of Methods
| Method | Yield | Scalability | Cost | Safety Concerns |
|---|---|---|---|---|
| Nucleophilic Sub. | 75% | High | Moderate | Low |
| Sulfide Oxidation | 85% | Moderate | Low | Thiol odor, hazard |
| Direct Sulfonation | 65% | Low | High | Moisture-sensitive reagents |
Q & A
Q. What are the critical safety considerations when handling acetonitrile in laboratory settings?
Acetonitrile poses significant health and safety risks, necessitating strict protocols. Key considerations include:
- Flammability : Flash point of 12.8°C and explosive limits above 3% (v/v) require storage away from ignition sources .
- Toxicity : Acute oral LD₅₀ values (617 mg/kg in skin contact tests) and inhalation CL₅₀ of 6.02 mg/L in mice highlight systemic toxicity .
- Protective Measures : Use flame-resistant antistatic clothing, chemical-resistant gloves (nitrile), and sealed goggles. Ensure ventilation to limit vapor exposure (<98 hPa vapor pressure at 20°C) .
- Fire Response : Use CO₂ or alcohol-resistant foam. Avoid water jets, as combustion releases toxic HCN and NOx gases .
Q. How do acetonitrile’s physicochemical properties influence its utility in chromatographic separations?
Acetonitrile’s properties make it ideal for reversed-phase HPLC:
- Low UV Absorbance : Transparency at 200–400 nm minimizes baseline noise in UV detection .
- Polarity and Solubility : Log Pow of -0.54 and water solubility (1.000 g/L at 25°C) enable precise gradient elution tuning .
- Boiling Point (81.6°C) : Facilitates rapid solvent evaporation in preparative LC-MS workflows .
Advanced Research Questions
Q. How can a two-level factorial design optimize acetonitrile-based mobile phases in HPLC method development?
A factorial design systematically evaluates variables impacting resolution and retention times:
- Factors : Test acetonitrile concentration (e.g., 60–80%), flow rate (0.8–1.2 mL/min), and column temperature (25–35°C) .
- Response Metrics : Measure peak symmetry, theoretical plates, and analysis time. Central point replicates (3x) quantify experimental error .
- Robustness Testing : Adjust factors ±5% from optimized conditions (e.g., 72% acetonitrile, 0.84 mL/min flow rate) to validate method stability .
Q. What methodologies resolve phase separation challenges in acetonitrile-water extraction systems?
Phase separation can occur under specific conditions, requiring tailored approaches:
- Salt-Out Extraction : Add NaCl or (NH₄)₂SO₄ to reduce acetonitrile’s miscibility, enhancing analyte partitioning .
- Low-Temperature Extraction : Cool to -20°C to induce phase separation while preserving thermolabile compounds .
- Ternary Solvent Systems : Use n-hexane/methyl tert-butyl ether/acetonitrile mixtures for countercurrent chromatography of hydrophobic metabolites .
Q. How do stability-indicating assays using acetonitrile ensure accurate drug metabolite quantification under stress conditions?
Acetonitrile’s inertness and volatility support stability studies:
- Stress Testing : Expose samples to heat (40–60°C), acid/base hydrolysis, or oxidative agents. Precipitate proteins with chilled acetonitrile (2:1 v/v) to isolate metabolites .
- LC-MS/MS Validation : Use acetonitrile with 0.1% formic acid to enhance ionization. Monitor degradation products (e.g., oxidation byproducts) via mass transitions .
- Data Analysis : Apply Student’s t-test (α = 0.05) to compare stressed vs. control samples, ensuring <5% deviation in peak areas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

